Cis Conformational Locking: 5,5-Dimethylproline vs. Native L-Proline in Tripeptide NMR Structures
In a direct NMR structural comparison, the tripeptide Ac-Tyr-dmP-Asn (YdmPN) incorporating 5,5-dimethyl-L-proline was found to exist solely in the cis conformation (100% cis) between 6 and 60 °C, with no detectable trans isomer [1]. By contrast, native L-proline in unstructured Xaa-Pro peptide bonds typically exhibits only ~10–30% cis population, with the trans conformer dominating [2]. Even in the tripeptide Ac-Asn-dmP-Tyr (NdmPY), the trans component was limited to ~10% at 6 °C and increased to only ~21% at 80 °C [1]. This demonstrates that 5,5-dimethylproline essentially eliminates cis-trans conformational heterogeneity—a property that cannot be achieved with unsubstituted proline, 3-substituted prolines, or 4-substituted proline analogs.
| Evidence Dimension | Cis peptide bond population at Xaa-Pro junction |
|---|---|
| Target Compound Data | YdmPN (Tyr-dmP-Asn): 100% cis between 6–60 °C; NdmPY (Asn-dmP-Tyr): 90% cis at 6 °C, 79% cis at 80 °C |
| Comparator Or Baseline | Native L-Pro in unstructured X-Pro peptides: ~10–30% cis; ~70–90% trans (context-dependent equilibrium mixture) |
| Quantified Difference | ≥70 percentage-point increase in cis population; effectively complete elimination of cis-trans heterogeneity in YdmPN |
| Conditions | 2D ¹H NMR spectroscopy of synthetic tripeptides in aqueous solution; temperature range 6–80 °C |
Why This Matters
For peptide drug design and structure-activity relationship (SAR) studies, the ability to lock a specific amide bond into a single conformation eliminates a major source of conformational heterogeneity, enabling definitive assignment of bioactive conformation and improving in-silico-to-experimental correlation.
- [1] An, S. S. A.; Lester, C. C.; Peng, J.-L.; Li, Y.-J.; Rothwarf, D. M.; Welker, E.; Thannhauser, T. W.; Zhang, L. S.; Tam, J. P.; Scheraga, H. A. Retention of the Cis Proline Conformation in Tripeptide Fragments of Bovine Pancreatic Ribonuclease A Containing a Non-natural Proline Analogue, 5,5-Dimethylproline. J. Am. Chem. Soc. 1999, 121 (49), 11558–11566. View Source
- [2] Wedemeyer, W. J.; Welker, E.; Scheraga, H. A. Proline Cis−Trans Isomerization and Protein Folding. Biochemistry 2002, 41 (50), 14637–14644. (Reports typical 10–30% cis population for X-Pro bonds in unstructured peptides.) View Source
